molecular formula C14H13N3O B14242075 Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-02-5

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-

Cat. No.: B14242075
CAS No.: 393856-02-5
M. Wt: 239.27 g/mol
InChI Key: NLQWRVVFRBUKMB-UHFFFAOYSA-N
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Description

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound that features a pyrimidine ring substituted with a phenylethynyl group and an ethanol moiety

Preparation Methods

The synthesis of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a phenylacetylene derivative is coupled with a halogenated pyrimidine under palladium catalysis. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- can be compared with other similar compounds, such as:

Properties

CAS No.

393856-02-5

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H13N3O/c18-9-8-16-14-13(10-15-11-17-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,18H,8-9H2,(H,15,16,17)

InChI Key

NLQWRVVFRBUKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCO

Origin of Product

United States

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